molecular formula C22H27NO4 B6363164 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline CAS No. 1253527-65-9

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

Cat. No.: B6363164
CAS No.: 1253527-65-9
M. Wt: 369.5 g/mol
InChI Key: BDUGQWXHGOKJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline is a synthetic dihydroisoquinoline derivative characterized by a 3,4-dimethoxyphenylmethyl substitution at position 1 and diethoxy groups at positions 6 and 7 of the partially saturated isoquinoline ring (Figure 1). The dihydroisoquinoline core enhances metabolic stability compared to fully aromatic isoquinolines, while the ethoxy and methoxy substituents modulate lipophilicity and receptor interactions .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-5-26-21-13-16-9-10-23-18(17(16)14-22(21)27-6-2)11-15-7-8-19(24-3)20(12-15)25-4/h7-8,12-14H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUGQWXHGOKJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3)OC)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The Bischler-Napieralski reaction remains a cornerstone for dihydroisoquinoline synthesis. As demonstrated in WO2011082700A1, this method involves:

  • Acylation : Reacting a phenethylamine derivative (e.g., 3,4-dimethoxyphenethylamine) with an acyl chloride (e.g., 3-(4-trifluoromethylphenyl)propionyl chloride) under Friedel-Crafts conditions (AlCl₃ catalysis).

  • Cyclization : Treating the resultant amide with acidic reagents (e.g., HCl, H₂SO₄, or POCl₃) to induce ring closure.

For the target compound, substituting the acyl chloride with a [(3,4-dimethoxyphenyl)methyl]acetyl chloride analog could yield the desired backbone. Ethoxy groups at positions 6 and 7 may require pre-installation via Williamson ether synthesis on a dihydroxy precursor prior to acylation.

Acid-Catalyzed Cyclization: Methodological Insights

Reaction Conditions and Optimization

The cyclization step is highly sensitive to acid strength, solvent, and temperature. Key findings from WO2011082700A1 include:

  • Acid Selection : Hydrochloric acid (15% solution) in ethanol achieves 86% yield for a related dihydroisoquinoline.

  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation, while protic solvents (e.g., ethanol) facilitate cyclization.

  • Temperature and Time : Reflux conditions (e.g., 60–80°C for 24 hours) ensure near-quantitative conversion.

Table 1. Comparative Cyclization Conditions for Dihydroisoquinolines

Acid CatalystSolventTemperature (°C)Yield (%)Purity (%)Source
HCl (15%)Ethanol8086>99
POCl₃Toluene1107898
H₂SO₄Nitromethane508297

One-Pot Synthesis Approaches

Streamlined Protocols for Industrial Applications

CN110845410A describes a one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, bypassing intermediate isolation:

  • Formylation : React 3,4-dimethoxyphenethylamine with ethyl formate.

  • Oxalyl Chloride Treatment : Introduce oxalyl chloride to form an intermediate acyl chloride.

  • Cyclization : Catalyze ring closure with phosphotungstic acid.

  • Workup : Remove oxalic acid via methanol addition and crystallize the product.

Adapting this protocol for the target compound would require substituting 3,4-dimethoxyphenethylamine with a 6,7-diethoxy analog. However, ethoxy groups’ bulkiness may necessitate longer reaction times or elevated temperatures.

Post-Cyclization Functionalization

Introducing Ethoxy Groups

Ethoxy substituents are typically installed via Williamson ether synthesis:

  • Hydroxylation : Oxidize methyl groups to hydroxyls (e.g., using BBr₃ for demethylation).

  • Alkylation : Treat with ethyl bromide and a base (e.g., K₂CO₃) in DMF.

This step must precede cyclization if the dihydroisoquinoline core is sensitive to strong bases. Alternatively, protective groups (e.g., benzyl ethers) could shield hydroxyl intermediates during earlier stages.

Purity and Yield Challenges

Chromatography vs. Crystallization

WO2011082700A1 emphasizes crystallization over chromatography for industrial scalability, achieving >99% purity via ethanol recrystallization . For the target compound, mixed-solvent systems (e.g., dioxane/water) may optimize crystal formation despite ethoxy groups’ lipophilicity.

Chemical Reactions Analysis

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The methoxy and ethoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as a vasodilator.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor or activator of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal function and signaling.

Comparison with Similar Compounds

Key Structural Features :

  • 1-(3,4-Dimethoxyphenyl)methyl group : Enhances aromatic stacking interactions in biological targets .
  • 3,4-Dihydroisoquinoline core: Partial saturation reduces planarity, altering binding kinetics compared to fully aromatic analogs .
Structural Analogues and Substitution Effects

A comparative analysis of structurally related dihydroisoquinolines reveals how substituent variations influence physicochemical and biological properties:

Compound Substituents Molecular Weight CAS Number Key Properties
Target Compound 1-(3,4-Dimethoxyphenyl)methyl, 6,7-diethoxy 415.47* N/A Predicted high lipophilicity (LogP ~3.5); potential CNS activity
Papaverine 1-(3,4-Dimethoxyphenyl)methyl, 6,7-dimethoxy (fully aromatic) 339.38 61-25-6 Clinically used vasodilator; inhibits phosphodiesterase and calcium channels
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline 1-Benzyl, 6,7-dimethoxy 281.35 4876-00-0 Antispasmodic activity; lower LogP (~2.8) due to benzyl vs. dimethoxyphenyl
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline HCl 1-(3,4-Diethoxybenzyl), 6,7-diethoxy (hydrochloride salt) 493.43 13074-31-2 Enhanced solubility in polar solvents; antitumor potential in vitro
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline 1-Methyl, 6,7-dimethoxy 205.26 4721-98-6 Intermediate in alkaloid synthesis; limited bioactivity

*Calculated based on molecular formula C₂₄H₂₉NO₄.

Key Observations :

Substituent Bulk and Lipophilicity :

  • Replacement of methoxy with ethoxy groups (e.g., target compound vs. papaverine) increases molecular weight by ~76 g/mol and LogP by ~0.7, enhancing blood-brain barrier penetration .
  • Benzyl substituents (e.g., 1-benzyl-6,7-dimethoxy analog) reduce polarity but lack the electron-rich dimethoxyphenyl group critical for receptor binding in papaverine-like activity .

Biological Activity :

  • Papaverine’s clinical efficacy as a vasodilator is linked to its 6,7-dimethoxy and 3,4-dimethoxyphenyl groups . The target compound’s diethoxy groups may prolong metabolic half-life but reduce PDE inhibition potency due to steric hindrance .
  • The hydrochloride salt of 1-(3,4-diethoxybenzyl)-6,7-diethoxy analog (CAS 13074-31-2) shows in vitro cytotoxicity, suggesting ethoxy-rich derivatives may target cancer cells .

Pharmacokinetic and Toxicity Profiles
  • Target Compound : Predicted CYP3A4 metabolism due to ethoxy groups; in silico toxicity screens suggest low hepatotoxicity (similar to 1-(3,4-diethoxybenzyl) analogs) .
  • Papaverine: Known CYP2D6 metabolism; side effects include hypotension and arrhythmias .
  • 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: Limited data, but methyl groups may reduce metabolic clearance compared to benzyl derivatives .

Recommendations :

  • Explore asymmetric synthesis to isolate enantiomers with improved selectivity (e.g., Reissert compound methodologies ).
  • Conduct in vitro assays comparing PDE inhibition, calcium channel blocking, and cytotoxicity against ethoxy/methoxy analogs .

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline is a complex organic compound belonging to the class of isoquinoline derivatives. This class is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's structure suggests potential interactions with various biological targets, which may lead to therapeutic applications.

The molecular formula of 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline is C24H31NO4C_{24}H_{31}NO_{4} with a molecular weight of 397.5 g/mol. Its IUPAC name is:

1 6 7 diethoxy 1 3 4 dimethoxyphenyl methyl 3 4 dihydroisoquinolin 2 yl propan 1 one\text{1 6 7 diethoxy 1 3 4 dimethoxyphenyl methyl 3 4 dihydroisoquinolin 2 yl propan 1 one}

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that isoquinoline derivatives can modulate enzyme activity and receptor functions. For instance, compounds within this class have shown the ability to inhibit catechol O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism . This inhibition can lead to increased levels of norepinephrine and dopamine in the brain, suggesting potential applications in treating neurodegenerative diseases or mood disorders.

Antimicrobial Activity

Research has demonstrated that isoquinoline derivatives exhibit varying degrees of antibacterial activity. For example, studies have shown that certain related compounds possess moderate antibacterial effects against a range of bacteria, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.17 to >3.75 mg/mL .

Antioxidant Properties

The antioxidant potential of isoquinoline derivatives has also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases.

Neuroprotective Effects

Some studies suggest that isoquinoline derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and protecting neuronal cells from apoptosis. This activity could be beneficial in conditions such as Parkinson's disease and Alzheimer's disease.

Case Studies

  • Catechol O-Methyltransferase Inhibition : A study evaluated various 6,7-dihydroxyisoquinoline derivatives for their ability to inhibit COMT. Results indicated that substitution patterns significantly influenced their inhibitory potency . The presence of methoxy groups at specific positions enhanced the interaction with the enzyme.
  • Antibacterial Evaluation : Another study assessed the antibacterial properties of synthesized thiazole derivatives related to isoquinolines. The findings highlighted that compounds with specific substitutions demonstrated significant antibacterial activity against Bacillus cereus and Salmonella Typhimurium, with MIC values indicating effective concentrations for clinical relevance .

Data Tables

Biological Activity MIC (mg/mL) Target Organism
Antibacterial0.17 - >3.75E. coli, B. cereus
COMT InhibitionVariesHuman COMT
Antioxidant ActivityIC50 Not SpecifiedVarious Cell Lines

Q & A

Q. What are the standard synthetic protocols for 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline, and what key intermediates are involved?

The synthesis typically involves the Bischler–Napieralski reaction ( ), a cyclization method for constructing the tetrahydroisoquinoline core. Key steps include:

  • Intermediate preparation : Starting with substituted phenethylamines (e.g., β-(3,4-dimethoxyphenyl)ethylamine) and introducing ethoxy/methoxy groups via alkylation or etherification.
  • Cyclization : Using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid to form the dihydroisoquinoline scaffold.
  • Substituent modification : Benzylation or alkylation at the N1 position to introduce the 3,4-dimethoxyphenylmethyl group ().

Q. Critical conditions :

  • Temperature control (80–120°C) to minimize side reactions.
  • Solvent selection (e.g., toluene or dichloromethane) to optimize yield ().

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

Characterization relies on:

  • NMR spectroscopy : To confirm substituent positions (e.g., methoxy/ethoxy groups at C6, C7, and the benzyl moiety at N1) ().
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., MW ~343–542 g/mol, depending on derivatives) ().
  • X-ray crystallography : Resolves stereochemistry in chiral variants (e.g., R- or S-configuration) ().

Q. Example data :

Parameter Value Reference
Molecular formulaC₂₄H₂₉NO₄ (varies with substituents)
Key NMR shiftsδ 3.8–4.1 ppm (methoxy groups)

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity, given its structural similarity to bioactive isoquinolines?

  • In silico docking : Predict interactions with targets like adrenergic or opioid receptors using software (e.g., AutoDock Vina) ().
  • Receptor binding assays : Competitive displacement studies with radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors).
  • Functional assays : Measure cAMP modulation or calcium flux in cell lines expressing GPCRs ().

Q. Key considerations :

  • Compare activity to structurally related compounds (e.g., tetrahydropapaverine derivatives) to assess substituent effects ().

Q. What strategies optimize synthetic yield while minimizing side products in large-scale preparations?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency ().
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition ().

Q. Data-driven approach :

Condition Yield Improvement Reference
ZnCl₂ catalysis15–20% increase
DMF vs. toluene12% higher purity

Q. How can contradictory data on physicochemical properties (e.g., solubility, stability) be resolved?

  • Independent replication : Validate reported melting points (e.g., 98–101°C for hydrochloride salts) ().
  • Advanced analytics : Use dynamic light scattering (DLS) for solubility profiling or accelerated stability studies (40°C/75% RH) ().
  • Cross-reference databases : Compare with structurally similar isoquinolines (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) ().

Q. What methodologies ensure compound stability during long-term storage and biological assays?

  • Storage conditions : Argon-atmosphere vials at –20°C to prevent oxidation ().
  • Lyophilization : For hydrochloride salts to enhance hygroscopic stability ().
  • Buffer compatibility testing : Assess degradation in PBS or cell culture media via HPLC monitoring ().

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact the compound’s reactivity and bioactivity?

  • Electron-donating effects : Ethoxy groups increase lipophilicity, enhancing blood-brain barrier penetration (logP ~2.5 vs. 1.8 for methoxy analogs) ().
  • Steric hindrance : Bulkier substituents at N1 reduce receptor binding affinity (e.g., 30% lower activity in 3,4-diethoxy vs. dimethoxy derivatives) ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.